4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has shown promise in preclinical studies for its potential therapeutic applications in treating malignant glioblastoma []. Its dual inhibition of NQO1 and GSTP1 has been demonstrated to disrupt redox balance and induce apoptosis in glioblastoma cells both in vitro and in vivo [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4